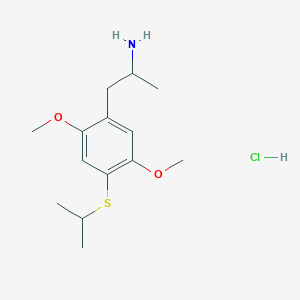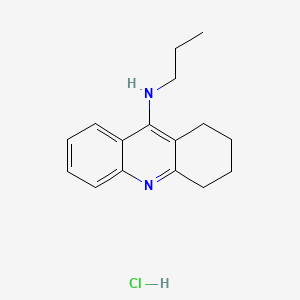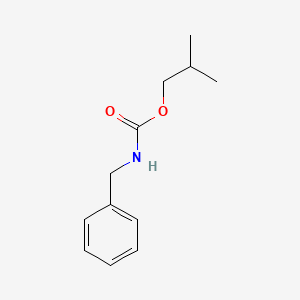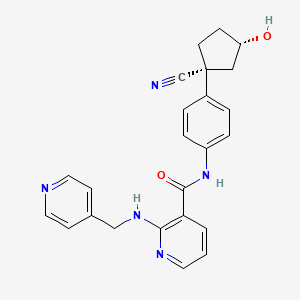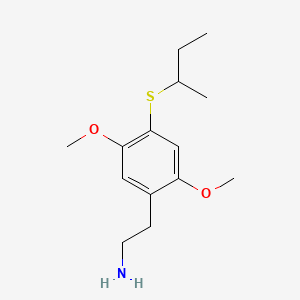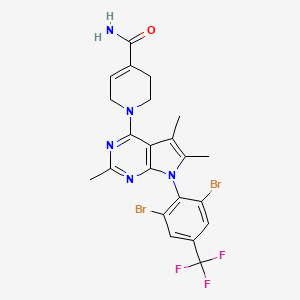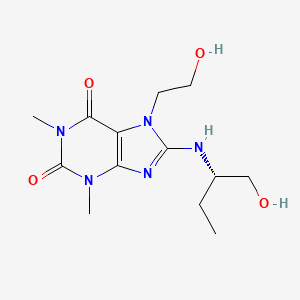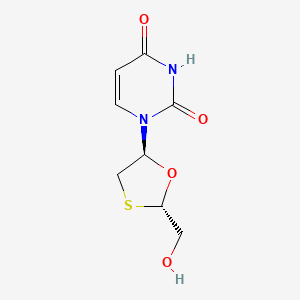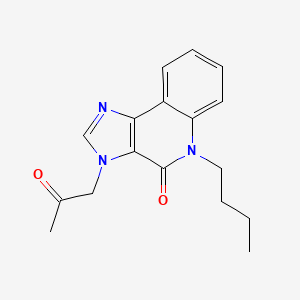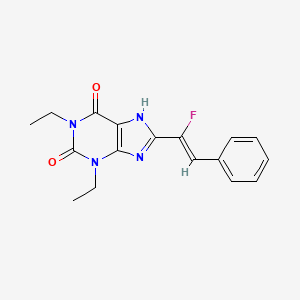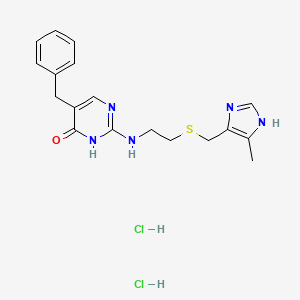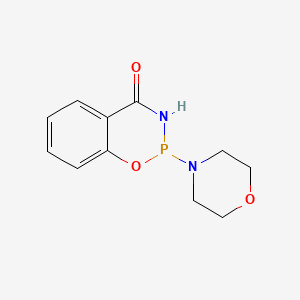
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a heterocyclic compound with the molecular formula C₁₁H₁₃N₂O₃P and a molecular weight of 252.21 g/mol This compound is known for its unique structure, which includes a morpholine ring fused with a benzoxazaphosphorinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in refluxing methylisobutylketone (MIBK) to yield the desired product . Another method involves the use of trimethyl chlorosilane (TMSCl) as a catalyst for the aza-acetalization of 2-arylaminomethyl phenols with aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
科学的研究の応用
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes.
類似化合物との比較
2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one can be compared with other similar compounds, such as:
4H-3,1-Benzothiazin-4-ones: These compounds have a similar heterocyclic structure and exhibit biological activities such as enzyme inhibition and antiproliferative effects.
1,3-Benzoxazines: These compounds share a similar benzoxazine core and are known for their antimicrobial and fungicidal activities.
1,3,4-Thiadiazoles: These heterocyclic compounds are known for their potent antimicrobial properties and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific morpholine and benzoxazaphosphorinone structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
156454-75-0 |
|---|---|
分子式 |
C11H13N2O3P |
分子量 |
252.21 g/mol |
IUPAC名 |
2-morpholin-4-yl-3H-1,3,2-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H13N2O3P/c14-11-9-3-1-2-4-10(9)16-17(12-11)13-5-7-15-8-6-13/h1-4H,5-8H2,(H,12,14) |
InChIキー |
LJAIGFGAUBBLPF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1P2NC(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


